

Investigating BAY-1436032 in glioma research

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Compound of Interest		
Compound Name:	BAY-1436032	
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An In-Depth Technical Guide to **BAY-1436032** in Glioma Research

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas (LGG) and secondary glioblastomas.[1] These mutations, most commonly occurring at the R132 codon, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5][6] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][5][7] **BAY-1436032** emerged as a potent, selective, and orally bioavailable small-molecule inhibitor targeting these mutant IDH1 enzymes, representing a promising therapeutic strategy for this molecularly defined patient population.[1][2][8] This technical guide provides a comprehensive overview of **BAY-1436032**, summarizing its mechanism of action, preclinical efficacy, clinical trial findings, and associated experimental protocols for researchers, scientists, and drug development professionals.

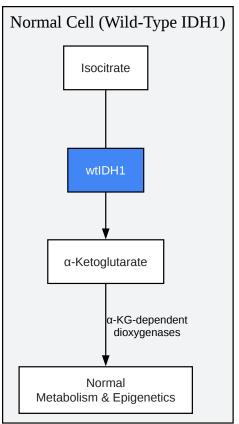
Mechanism of Action

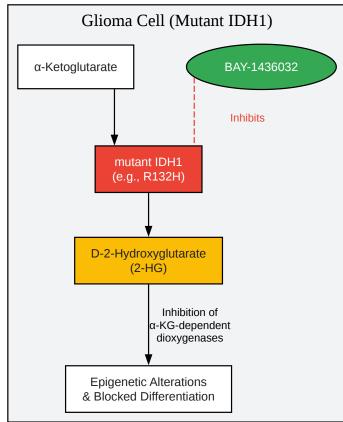
BAY-1436032 is a pan-inhibitor, active against all known activating IDH1-R132X mutations, including R132H, R132C, R132G, R132S, and R132L.[2][9] It functions by specifically binding to the mutant IDH1 enzyme, inhibiting its catalytic activity.[7] This targeted inhibition blocks the reduction of α -KG to 2-HG, leading to a significant decrease in intracellular and plasma levels of the oncometabolite.[2][3][9] The reduction in 2-HG is hypothesized to reverse the downstream pathological effects, including epigenetic alterations (histone and DNA



hypermethylation), thereby promoting cellular differentiation and impeding tumor growth.[2][3] [10][11]

Below is a diagram illustrating the core signaling pathway affected by mutant IDH1 and the inhibitory action of **BAY-1436032**.





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Caption: Mechanism of BAY-1436032 Action in Mutant IDH1 Glioma.

Quantitative Data Summary

The efficacy and potency of **BAY-1436032** have been quantified in numerous preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: Preclinical In Vitro Potency



Parameter	Target	Value	Reference(s)
IC50	Mutant IDH1 R132H	15 nM	[3]
IC50	Mutant IDH1 R132C	15 nM	[3]
IC50	Wild-Type IDH1	> 20 μM	[3]
IC50	Wild-Type IDH2	> 100 μM	[3]

Table 2: Phase I Clinical Trial (NCT02746081) Efficacy in

Glioma

Parameter	Glioma Subtype	Value	Patient Cohort (n)	Reference(s)
Objective Response Rate (ORR)	Lower-Grade Glioma (LGG)	11%	35	[2][12][13]
Complete Response (CR)	Lower-Grade Glioma (LGG)	1 patient	35	[2][12][13]
Partial Response (PR)	Lower-Grade Glioma (LGG)	3 patients	35	[2][12][13]
Stable Disease (SD)	Lower-Grade Glioma (LGG)	43%	35	[2][12][13]
Objective Response Rate (ORR)	IDH-mutant Glioblastoma	0%	14	[14]
Stable Disease (SD)	IDH-mutant Glioblastoma	29%	14	[14]
Median Maximal Plasma 2-HG Reduction	All Solid Tumors	76%	Evaluable Subjects	[1][2][12][13]

Experimental Protocols



Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the evaluation of **BAY-1436032**.

In Vitro Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of **BAY-1436032** on the enzymatic activity of mutant IDH1.

- Objective: To determine the IC₅₀ value of **BAY-1436032** against recombinant wild-type and mutant IDH1 enzymes.
- Methodology:
 - Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated in an assay buffer.
 - A serial dilution of BAY-1436032 is added to the enzyme solution and incubated for a defined period (e.g., 30 minutes) at room temperature.
 - \circ The enzymatic reaction is initiated by adding the substrate α -KG and the cofactor NADPH.
 - The rate of NADPH consumption is monitored over time by measuring the decrease in absorbance or fluorescence, as the reaction catalyzed by mutant IDH1 consumes NADPH.[6]
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Measurement Assay

This assay measures the ability of **BAY-1436032** to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.

- Objective: To assess the cellular potency of BAY-1436032.
- Methodology:
 - IDH1-mutant glioma cells (e.g., patient-derived primary cultures or engineered cell lines)
 are seeded in multi-well plates.



- Cells are treated with a range of BAY-1436032 concentrations for a specified duration (e.g., 48-72 hours).
- After treatment, both the cell culture medium and cell lysates are collected.
- The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS), which is the gold standard for its sensitivity and specificity.[15]
- The reduction in 2-HG levels is correlated with the drug concentration to determine cellular efficacy.

In Vivo Orthotopic Glioma Xenograft Model

This animal model evaluates the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **BAY-1436032** in a setting that mimics human brain tumors.

- Objective: To determine the effect of BAY-1436032 on tumor growth, survival, and intratumoral 2-HG levels.
- Methodology:
 - Implantation: Human IDH1-mutant astrocytoma cells are stereotactically implanted into the brains of immunodeficient mice.[9]
 - Tumor Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[16]
 - Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. BAY-1436032 is administered orally, typically once or twice daily, at specified doses (e.g., 37.5, 75, or 150 mg/kg).[16]
 - Efficacy Endpoints: The primary endpoints are overall survival and tumor growth inhibition.
 [9][16]
 - Pharmacodynamic Analysis: At the end of the study, brain tumors are harvested to measure intratumoral concentrations of BAY-1436032 and 2-HG to confirm target engagement.[16]

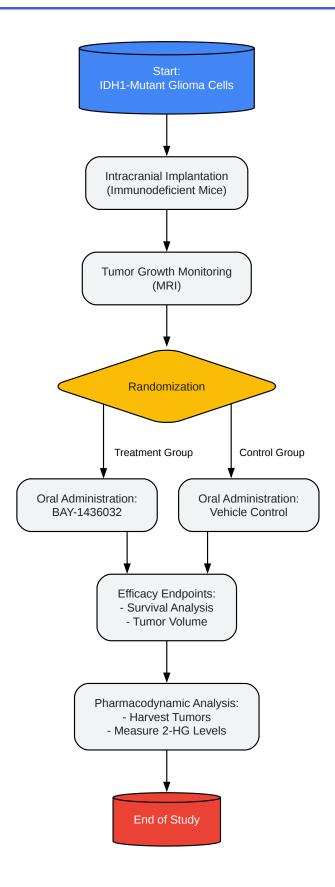




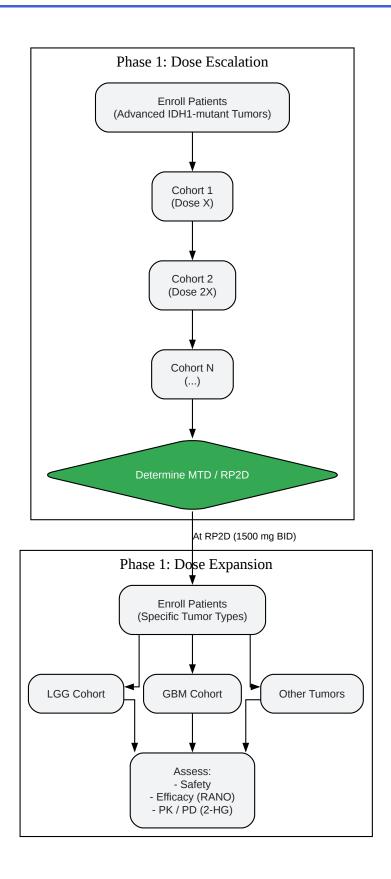


The workflow for a typical preclinical in vivo study is depicted below.









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